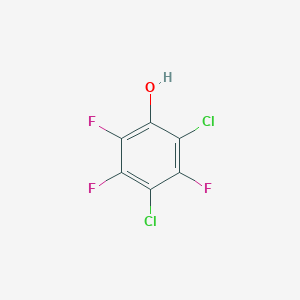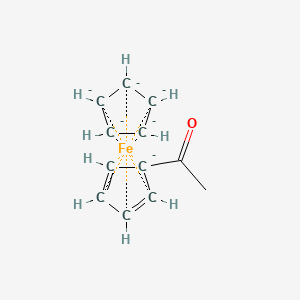
1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron, also known as ferrocene, is an organometallic compound consisting of two cyclopentadienyl anions bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two cyclopentadienyl rings. Ferrocene is a member of the metallocene family and has been extensively studied due to its stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H6+FeCl2+2NaOH→Fe(C5H5)2+2NaCl+2H2O
This reaction typically occurs under reflux conditions and yields ferrocene as a bright orange crystalline solid .
Industrial Production Methods
Industrial production of ferrocene often involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and more efficient separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to ferrocenium ion using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver nitrate.
Reduction: Sodium borohydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Ferrocenium ion.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes, depending on the substituents used.
Aplicaciones Científicas De Investigación
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo redox reactions.
Medicine: Explored for its anticancer properties and as a component in certain pharmaceuticals.
Industry: Used as an antiknock agent in fuels and as a stabilizer in lubricants.
Mecanismo De Acción
The mechanism by which ferrocene exerts its effects is largely dependent on its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, allowing ferrocene to participate in electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems where electron transfer is essential .
Comparación Con Compuestos Similares
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt in place of iron.
Chromocene: Contains chromium in place of iron.
Uniqueness
Ferrocene is unique among metallocenes due to its exceptional stability and ease of synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H12FeO-6 |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron |
InChI |
InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Clave InChI |
FVKABAMYNRWAHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


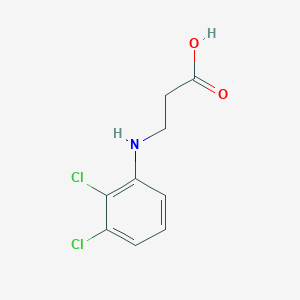
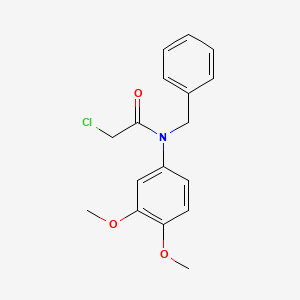
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
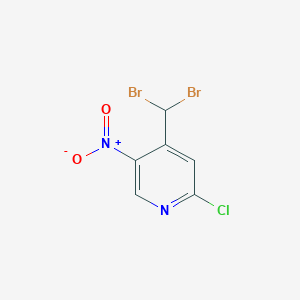

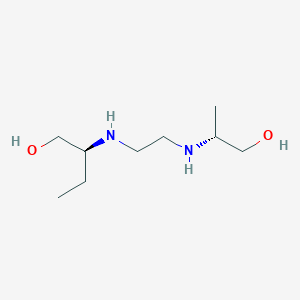

![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)

![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
